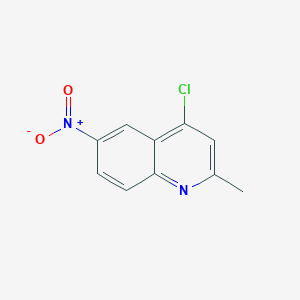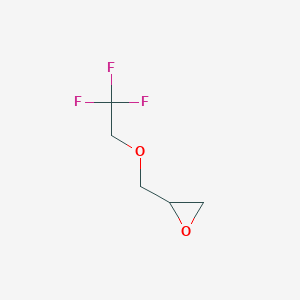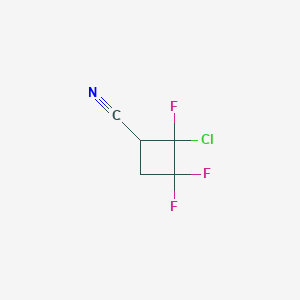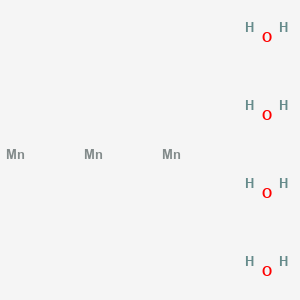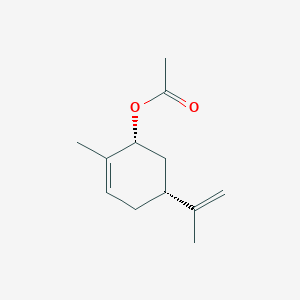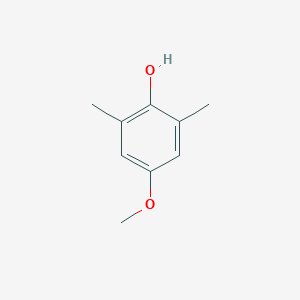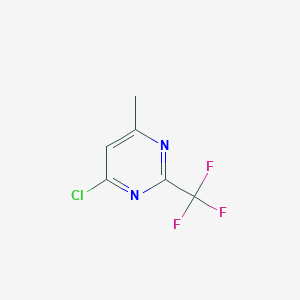
4-氯-6-甲基-2-三氟甲基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
4-Chloro-6-methyl-2-trifluoromethylpyrimidine is a compound of interest due to its potential applications in various fields of chemical research. While direct studies on this specific compound are limited, synthesis methods for closely related pyrimidine derivatives offer insights into possible approaches. For example, a method for synthesizing 4,6-dichloro-2-methylpyrimidine, an analog to the compound of interest, involves the cyclization of acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride under optimized conditions, achieving a yield of 59.65% (Guo Lei-ming, 2012). This method highlights the potential synthesis pathways that could be adapted for 4-Chloro-6-methyl-2-trifluoromethylpyrimidine.
Molecular Structure Analysis
The molecular structure and characterization of pyrimidine derivatives are essential for understanding their chemical behavior. Studies on similar compounds, such as 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine, reveal detailed crystallographic data, providing insights into the possible molecular configuration of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine. Such compounds exhibit distinct crystal structures and can be characterized by single-crystal X-ray diffraction analysis, offering a foundation for understanding the molecular structure of the compound (Guo et al., 2007).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, contributing to their versatility in chemical synthesis and applications. For instance, electrochemical synthesis methods have been developed for creating functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides, suggesting similar reactivity could be expected from 4-Chloro-6-methyl-2-trifluoromethylpyrimidine (S. Sengmany et al., 2011). This highlights the compound's potential for undergoing diverse chemical transformations.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Investigations into compounds like 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid have explored their solvency and crystallization behaviors, which could provide analogs for understanding the physical properties of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine (N. C. Khalib et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with various reagents, can be inferred from studies on similar pyrimidine compounds. For example, the electrocyclic rearrangement of pyrimidine derivatives highlights complex reaction pathways that could be relevant to the chemical behavior of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine (K. Ohkura et al., 2001). Understanding these properties is crucial for the compound's application in synthesis and its potential functionalization.
科学研究应用
合成和表征
- 嘧啶衍生物合成:4-氯-6-甲基-2-三氟甲基嘧啶已被用于合成各种氟代嘧啶衍生物,这些衍生物由于其潜在的生物活性和在药物化学中的应用而显著重要(Popova et al., 1999)。
- 嘧啶二氯磷酸酯的形成:该化合物参与了嘧啶二氯磷酸酯的形成,这是将嘧啶醇转化为氯代嘧啶的中间体,是合成各种基于嘧啶的化合物的关键步骤(Gershon et al., 1983)。
化学反应和机制
- 氯化过程的研究:已研究了嘧啶的氯化过程,包括4-氯-6-甲基-2-三氟甲基嘧啶与氯化磷酸酯的反应,为这些反应中副产物形成的区域特异性和机制提供了见解(Gershon & Grefig, 1984)。
生物学和药理学研究
- 抗癌疗法的潜力:三唑嘧啶,包括4-氯-6-甲基-2-三氟甲基嘧啶的衍生物,已被研究作为抗癌药物。这些化合物显示出独特的微管抑制机制,使它们成为癌症治疗的有希望的候选药物(Zhang et al., 2007)。
工业应用
- 除草剂开发:4-氯-6-甲基-2-三氟甲基嘧啶已被用于合成新的除草磺酰脲类中间体。这些化合物对于开发农业中选择性的后期除草剂具有重要意义(Hamprecht et al., 1999)。
安全和危害
属性
IUPAC Name |
4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c1-3-2-4(7)12-5(11-3)6(8,9)10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGKRWRIUHIHDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648594 |
Source


|
| Record name | 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-trifluoromethylpyrimidine | |
CAS RN |
1582-25-8 |
Source


|
| Record name | 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1582-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

